molecular formula C8H14O2S B8368788 1-Ethyl-2-methyl-3-oxopropyl thioacetate

1-Ethyl-2-methyl-3-oxopropyl thioacetate

Cat. No. B8368788
M. Wt: 174.26 g/mol
InChI Key: PNXIMFKIKHAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303173B1

Procedure details

10 g (57 mmol) of the compound as prepared above are boiled with 7.01 g (114 mmol) of ethylene glycol, 150 mg of p-toluenesulfonic acid and 300 ml of toluene for 3 hours with reflux at the water separator.
[Compound]
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C[OH:3].C1(C)C=C[C:8]([S:11](O)(=O)=O)=[CH:7]C=1.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=C[CH:17]=1.[OH2:23]>>[C:8]([O:23][CH:21]([CH2:20][CH3:19])[CH:16]([CH3:22])[CH:17]=[O:3])(=[S:11])[CH3:7]

Inputs

Step One
Name
compound
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
7.01 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=S)OC(C(C=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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